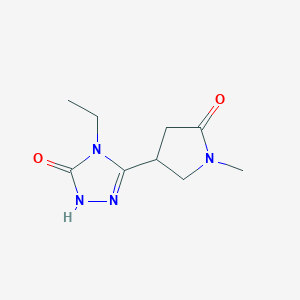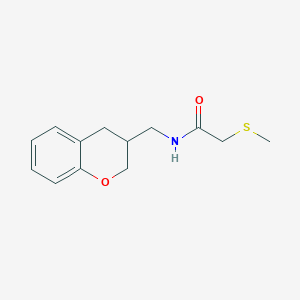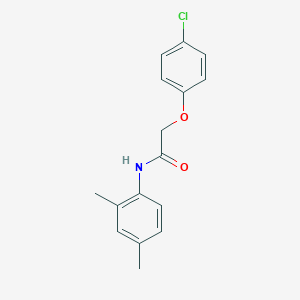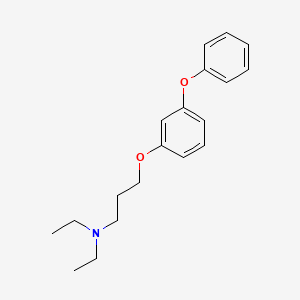
N,N-diethyl-6-(4-nitrophenoxy)-1-hexanamine
Overview
Description
N,N-diethyl-6-(4-nitrophenoxy)-1-hexanamine, commonly known as DHMA, is a compound that has gained attention in the scientific community due to its potential applications in research and development. DHMA is a derivative of the popular pre-workout supplement DMAA and is believed to possess similar properties. In
Mechanism of Action
DHMA is believed to act as a central nervous system stimulant by increasing the release of neurotransmitters, such as dopamine and norepinephrine. It also inhibits the reuptake of these neurotransmitters, leading to prolonged effects. DHMA has been shown to increase heart rate, blood pressure, and respiratory rate, which are all indicators of sympathetic nervous system activation.
Biochemical and Physiological Effects:
Studies have shown that DHMA can increase alertness, focus, and energy levels. It has also been shown to enhance athletic performance by increasing endurance and reducing fatigue. DHMA has been found to have a similar mechanism of action to DMAA, which has been banned by the World Anti-Doping Agency (WADA) due to its potential health risks.
Advantages and Limitations for Lab Experiments
DHMA has several advantages for lab experiments, including its low cost and ease of synthesis. It can be used to study the effects of sympathomimetic compounds on the central nervous system and cardiovascular system. However, DHMA has limitations, such as its potential health risks and lack of long-term safety data.
Future Directions
There are several future directions for research on DHMA. One direction is to study its potential therapeutic applications, such as in the treatment of ADHD and other medical conditions. Another direction is to investigate its long-term safety and potential health risks. Finally, DHMA can be used as a tool to study the effects of sympathomimetic compounds on the central nervous system and cardiovascular system.
Conclusion:
In conclusion, DHMA is a compound with potential applications in various fields of research, including pharmacology, biochemistry, and neuroscience. It possesses sympathomimetic properties and has been shown to increase alertness, focus, and energy levels. DHMA has advantages for lab experiments, such as its low cost and ease of synthesis, but also has limitations, such as its potential health risks. Future research on DHMA can lead to a better understanding of its mechanism of action and potential therapeutic applications.
Scientific Research Applications
DHMA has potential applications in various fields of research, including pharmacology, biochemistry, and neuroscience. It has been shown to exhibit sympathomimetic properties, which means it can stimulate the sympathetic nervous system. This property makes DHMA a potential candidate for the development of drugs for various medical conditions, such as asthma, narcolepsy, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N,N-diethyl-6-(4-nitrophenoxy)hexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-17(4-2)13-7-5-6-8-14-21-16-11-9-15(10-12-16)18(19)20/h9-12H,3-8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBODSQJVIRROA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(2-methoxyphenoxy)hexyl]morpholine](/img/structure/B3846866.png)
![5-[(2-benzoylhydrazino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B3846886.png)
![4,4,5,5,5-pentafluoropentyl 4-[(2,6-dimethoxy-4-pyrimidinyl)amino]-4-oxobutanoate](/img/structure/B3846887.png)

![2,2,3,3-tetrafluoropropyl 2-[(diallylamino)carbonyl]benzoate](/img/structure/B3846892.png)

![butyl 4-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B3846905.png)

![1-{[5-(isopropylthio)pentyl]oxy}-3-methoxybenzene](/img/structure/B3846936.png)


![1-[5-(2-fluorophenoxy)pentyl]-1H-imidazole](/img/structure/B3846959.png)

![N-[1-{[(2-methoxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B3846970.png)